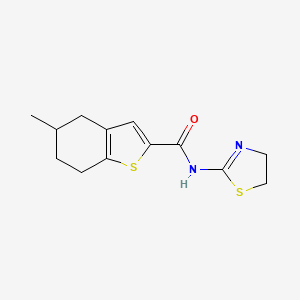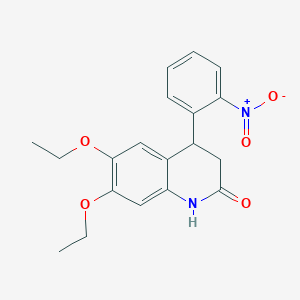
6-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, benzothiazole derivatives, and pyridine derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining quinoline and benzothiazole derivatives under acidic or basic conditions.
Amidation Reactions: Forming the carboxamide group by reacting the intermediate product with an amine.
Methylation: Introducing methyl groups using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the benzothiazole ring.
Reduction: Reduction reactions could target the quinoline or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its interactions with biological targets could be studied to develop new treatments for diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its aromatic structure and potential electronic properties.
Mecanismo De Acción
The mechanism of action of 6-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or DNA, affecting cellular processes. The molecular targets could include kinases, proteases, or nucleic acids, and the pathways involved might be related to cell signaling, apoptosis, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Such as chloroquine, known for its antimalarial activity.
Benzothiazole Derivatives: Such as riluzole, used in the treatment of amyotrophic lateral sclerosis.
Pyridine Derivatives: Such as nicotinamide, a form of vitamin B3.
Uniqueness
What sets 6-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide apart is its unique combination of these three moieties, potentially offering a distinct profile of biological activities and chemical reactivity.
Propiedades
IUPAC Name |
6-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4OS/c1-14-8-9-19-17(11-14)18(12-20(26-19)16-6-4-10-25-13-16)23(29)28-24-27-22-15(2)5-3-7-21(22)30-24/h3-13H,1-2H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJPBYGSOZBRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=NC4=C(C=CC=C4S3)C)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-{4-[(4-CHLOROANILINO)SULFONYL]ANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID](/img/structure/B4868805.png)
![N-(4-ethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4868810.png)

![N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide](/img/structure/B4868826.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B4868832.png)
![dimethyl 5-{[(1-naphthylamino)carbonothioyl]amino}isophthalate](/img/structure/B4868837.png)

![4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4868852.png)

![N~2~-(2,3-dichlorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4868864.png)
![3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4868867.png)
acetate](/img/structure/B4868869.png)

![1-(3-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4868893.png)
